

Core Properties and Biological Activities

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Compound Focus: Epoxyquinomicin B

CAS No.: 175448-32-5

Cat. No.: S613938

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The table below summarizes the fundamental characteristics and observed bioactivities of **Epoxyquinomicin B**.

Property	Description
Source	Culture broth of <i>Amycolatopsis sulphurea</i> (strain MK299-95F4) [1] [2].
Molecular Formula	$C_{14}H_{11}NO_6$ [3].
Molecular Weight	289.24 g/mol [3].
CAS Number	175448-32-5 [3].
Antibiotic Activity	Weak inhibitory activity against Gram-positive bacteria (e.g., <i>Micrococcus luteus</i> , <i>Bacillus subtilis</i> , <i>Staphylococcus aureus</i>) with a minimum inhibitory concentration (MIC) range of 6.25-12.5 µg/mL [3].
Cytotoxicity	Shows cytotoxicity against mouse leukemia L1210 cells with an IC_{50} of 16.3 µg/mL [3].
Anti-inflammatory Activity	Demonstrates improvement in collagen-induced arthritis in vivo [1] [3] [2].

Synthesis and Derivation

Epoxyquinomicin B can be synthesized in the laboratory. One reported synthesis achieved a **22% overall yield** in eight steps, starting from commercially available 3-hydroxy-4-nitrobenzaldehyde. A key step in this process involved the selective phenol oxidation of an intermediate using **Fremy's salt** to prepare a key quinone intermediate [4].

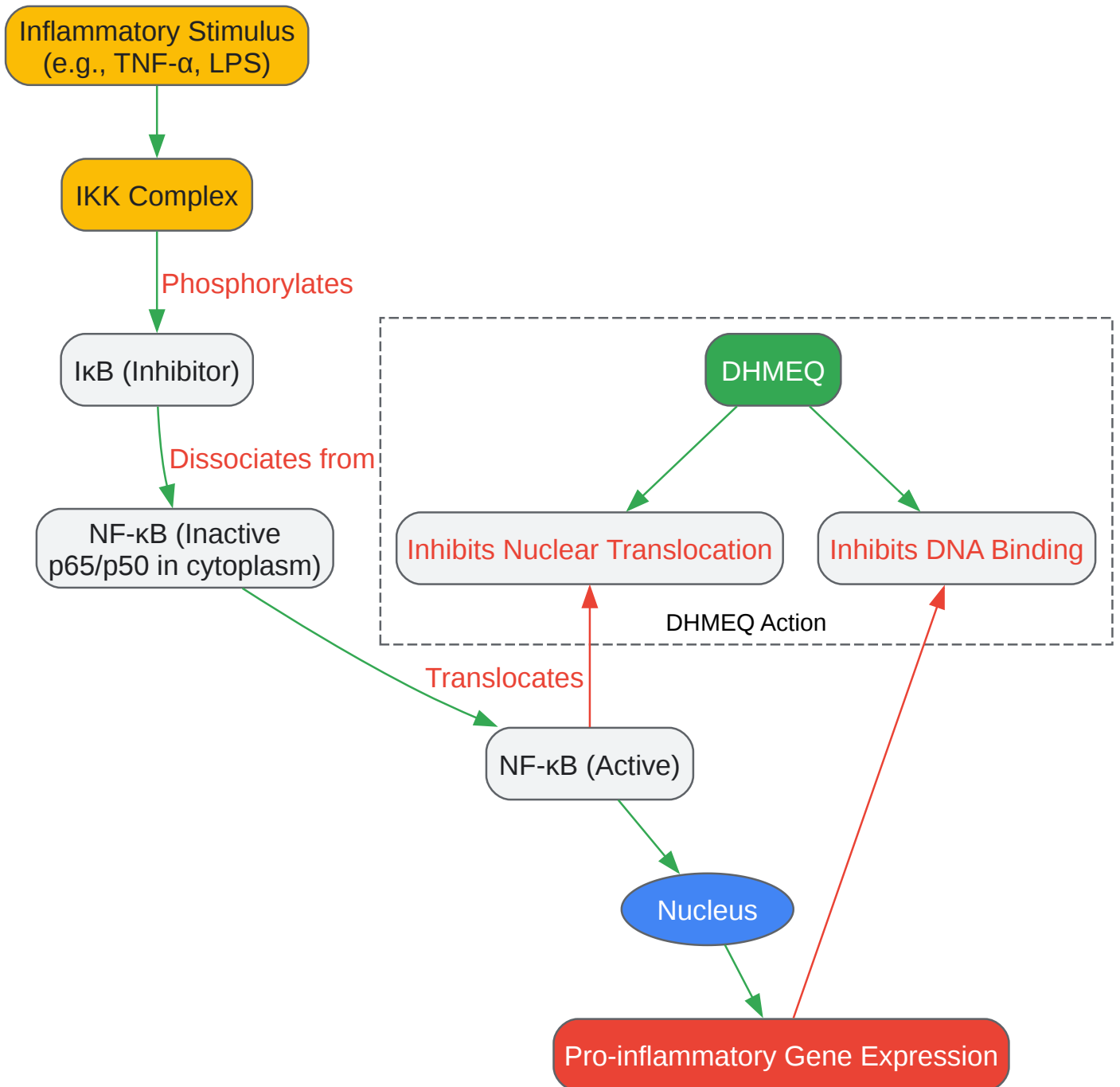
The most significant derivative is **Dehydroxymethylepoxyquinomicin (DHMEQ)**, designed by removing the protruding hydroxymethyl group from the related natural product Epoxyquinomicin C. This modification resulted in a compound with potent and specific NF- κ B inhibitory activity, which the parent compound lacked [5].

Mechanism of Action of DHMEQ

While **Epoxyquinomicin B** itself shows anti-inflammatory effects, the mechanism has been extensively elucidated for its derivative, DHMEQ. DHMEQ is a specific and potent inhibitor of the transcription factor **NF- κ B** [5] [6] [7].

- **Direct Target:** DHMEQ does not affect the upstream signaling that activates NF- κ B. Instead, it **directly and covalently binds** to specific cysteine residues on the Rel-family proteins that constitute NF- κ B (such as p65, c-Rel, RelB, and p50) [5] [7].
- **Inhibition of DNA Binding:** By binding to these specific cysteine residues, DHMEQ **irreversibly inhibits** the DNA-binding ability of NF- κ B, thus preventing the expression of pro-inflammatory and anti-apoptotic genes it regulates [5].
- **Inhibition of Nuclear Translocation:** The compound also inhibits the nuclear translocation of NF- κ B components, a step essential for its function [6].

The following diagram illustrates the mechanism by which DHMEQ inhibits the NF- κ B signaling pathway.



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Experimental and Preclinical Research Applications

DHMEQ has shown efficacy in a wide range of cellular and animal models of inflammatory diseases and cancer. The table below summarizes key experimental methodologies and findings.

Disease Model	Experimental Protocol & Methodology	Key Findings
Rheumatoid Arthritis	In vivo mouse model of collagen-induced arthritis. DHMEQ administered via intraperitoneal (IP) injection [5].	Ameliorated arthritis symptoms, demonstrating potent in vivo anti-inflammatory activity without toxicity [5].
Glioblastoma (Brain Tumor)	In vitro: Human glioblastoma cell lines (e.g., U87, U251) treated with DHMEQ (10 µg/mL). Cell growth, cycle, and apoptosis analyzed. In vivo: Nude mice with subcutaneous or intracranial tumor xenografts; DHMEQ (10 mg/kg) administered IP 3 times/week [6].	Inhibited nuclear translocation of RelA/NF-κB; induced G2/M cell cycle arrest and apoptosis; significantly reduced tumor size and improved survival in mice [6].
Inflammatory Bowel Disease (IBD)	In vitro: Murine macrophage (RAW264.7) and human intestinal epithelial (HT-29) cells treated with DHMEQ (10 µg/mL) prior to LPS stimulation. In vivo: Mouse model of dextran sulfate sodium (DSS)-induced colitis; DHMEQ administered orally [7].	Suppressed LPS-induced pro-inflammatory cytokine (TNF-α, IL-6, IL-8) secretion; ameliorated clinical and histological scores of colitis in mice [7].
Systemic Lupus Erythematosus (SLE)	In vivo: Pristane-induced lupus model in female BALB/c mice. DHMEQ (12 mg/kg) administered IP 3 times/week for 16 weeks [8].	Reduced serum levels of autoantibodies (anti-dsDNA) and pro-inflammatory cytokines (IL-1β, IL-6, IL-17, TNF-α); alleviated lupus nephritis [8].

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